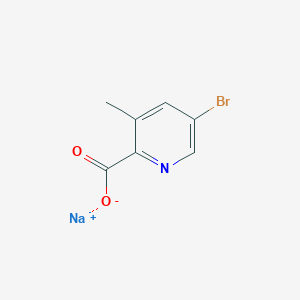

Sodium 5-bromo-3-methylpicolinate

Description

Sodium 5-bromo-3-methylpicolinate (CAS: 1956323-99-1) is a sodium salt derivative of 5-bromo-3-methylpicolinic acid. Its molecular formula is C₇H₇BrNNaO₂, with a molar mass of 240.03 g/mol . This compound is primarily used in research settings, particularly in materials science and pharmaceutical chemistry, due to its structural versatility. The sodium counterion enhances its solubility in polar solvents, making it advantageous for aqueous reactions. Suppliers like Shanghai Macklin Biochemical Co., Ltd. offer it as a "spot supply" product, indicating its specialized use .

Properties

IUPAC Name |

sodium;5-bromo-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.Na/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVFJZETGFKGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrNNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-3-methylpicolinate typically involves the bromination of 3-methylpicolinic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Bromination: 3-methylpicolinic acid is dissolved in a suitable solvent, such as acetic acid, and bromine is added dropwise at a controlled temperature to ensure selective bromination at the 5-position.

Neutralization: The resulting 5-bromo-3-methylpicolinic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include:

Large-scale bromination: Using industrial reactors to control the temperature and addition of bromine.

Efficient neutralization: Employing continuous flow reactors for the neutralization step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-3-methylpicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the picolinate with boronic acids.

Scientific Research Applications

Scientific Research Applications

Sodium 5-bromo-3-methylpicolinate has several notable applications across various fields:

Organic Chemistry

- Building Block for Synthesis : It serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions, such as Suzuki-Miyaura coupling.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, allowing for the creation of diverse derivatives.

Biological Research

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Ligand in Coordination Chemistry : this compound can act as a ligand in coordination complexes, facilitating studies on metal ion interactions and their biological implications.

Industrial Applications

- Advanced Materials Synthesis : It is utilized in the production of advanced materials and specialty chemicals due to its unique reactivity profile.

- Pharmaceutical Development : The compound's ability to modify biological activity makes it a candidate for drug development, particularly in designing new therapeutic agents .

Case Studies

Several studies highlight the applications of this compound:

-

Anticancer Activity :

- A study demonstrated that this compound exhibited significant growth inhibition in MCF-7 breast cancer cells. This suggests potential therapeutic applications in oncology, warranting further investigation into its mechanisms of action and efficacy as a treatment.

- Enzyme Interaction :

Mechanism of Action

The mechanism of action of sodium 5-bromo-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues include:

- Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5): Similarity score 0.91 .

- Ethyl 5-bromo-3-methylpicolinate (CAS: 794592-13-5): Similarity score 0.88 .

- 4-Bromo-3-methylpicolinic acid (CAS: 1211526-84-9): Similarity score 0.86 .

- Methyl 3-bromo-5-(trifluoromethyl)picolinate (CAS: 1214328-84-3): Similarity score inferred as >0.90 due to structural overlap .

The similarity scores reflect differences in functional groups (e.g., ester vs. carboxylic acid, sodium vs. alkyl substituents), which influence reactivity and applications.

Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- The sodium salt exhibits superior aqueous solubility compared to ester derivatives, which require organic solvents like DMSO .

- Methyl and ethyl esters have lower molar masses and are more lipophilic, favoring organic-phase reactions .

- Trifluoromethyl derivatives (e.g., CAS 1214328-84-3) introduce electron-withdrawing groups, altering electronic properties and reactivity .

Commercial Availability and Pricing

Biological Activity

Sodium 5-bromo-3-methylpicolinate is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C₇H₆BrNNaO₂

- Molecular Weight : 216.03 g/mol

- CAS Number : 29682-15-3

This compound exhibits various biological activities, primarily attributed to its structural features that allow it to interact with biological macromolecules. The bromine atom in the compound enhances its reactivity and potential for forming complexes with enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential as a therapeutic agent against bacterial infections .

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased apoptosis rates, indicating its potential as an anticancer drug candidate .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for Sodium 5-bromo-3-methylpicolinate, and how can reaction conditions be systematically optimized?

- Methodological Answer : To evaluate synthetic pathways, apply the PICO framework:

- Population : Precursors (e.g., 5-bromo-3-methylpicolinic acid, sodium hydroxide).

- Intervention : Varying catalysts (e.g., palladium-based), solvents (polar vs. nonpolar), and temperatures.

- Comparison : Assess yield, purity, and reaction time across routes (e.g., ester hydrolysis vs. direct carboxylation).

- Outcome : Quantify purity via HPLC (≥98%) and yield via gravimetric analysis .

- Data Sources : Reference analogous syntheses in Kanto Reagents' catalogs (e.g., brominated pyridine derivatives) for solvent/catalyst compatibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., H NMR: methyl group at 2.1 ppm, bromine deshielding effects).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (e.g., C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Validate empirical formula (e.g., CHBrNNaO).

- Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ~244.98) .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability tests:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (40%, 75% RH), and light exposure.

- Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Compare with structurally similar compounds (e.g., 5-bromo-2-fluoropyridine derivatives) for predictive degradation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare experimental C NMR shifts with computational predictions (e.g., DFT calculations).

- Controlled Experiments : Synthesize and analyze isomers (e.g., 5-bromo-4-methyl vs. 5-bromo-3-methyl) to isolate spectral discrepancies.

- Collaborative Validation : Cross-reference data with published spectra of brominated picolinates (e.g., Kanto Reagents’ analogs) .

Q. What mechanistic insights can be gained from studying this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Experimental Design : Use PICO-TT framework:

- Population : Aryl halides/boronic acids.

- Intervention : Vary ligands (e.g., biphenylphosphines), bases (KCO vs. CsCO).

- Outcome : Coupling efficiency (GC-MS), steric/electronic effects on regioselectivity.

- Computational Modeling : Apply DFT to map transition states and predict reactivity (e.g., bromine’s electron-withdrawing impact) .

Q. How do solvent polarity and counterion effects influence the solubility and reactivity of this compound?

- Methodological Answer :

- Systematic Screening : Test solubility in DMSO, THF, and water via UV-Vis spectroscopy.

- Ionic Strength Studies : Compare sodium vs. potassium salts to assess counterion impact on reaction kinetics (e.g., SNAr reactions).

- Reference Data : Leverage solubility parameters from structurally related salts (e.g., sodium picolinate derivatives) .

Methodological Frameworks

- PICO/PICOT : Use for hypothesis-driven experimental design (e.g., intervention-comparison-outcome loops) .

- Data Contradiction Analysis : Cross-validate results with computational models and controlled isomer studies .

Key Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.